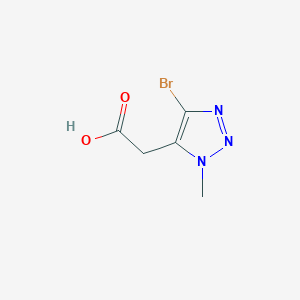

2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)acetic acid

Description

2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)acetic acid (C₇H₈BrN₃O₂, molecular weight: 246.07 g/mol) is a brominated triazole derivative featuring a methyl group at the 1-position and a bromine atom at the 4-position of the triazole ring. This compound is of interest in medicinal chemistry and materials science due to its structural versatility and reactivity .

Properties

Molecular Formula |

C5H6BrN3O2 |

|---|---|

Molecular Weight |

220.02 g/mol |

IUPAC Name |

2-(5-bromo-3-methyltriazol-4-yl)acetic acid |

InChI |

InChI=1S/C5H6BrN3O2/c1-9-3(2-4(10)11)5(6)7-8-9/h2H2,1H3,(H,10,11) |

InChI Key |

YQZLANGDAVSSHS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(N=N1)Br)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)acetic acid typically involves the reaction of 1-methyl-1H-1,2,3-triazole with a brominating agent. One common method is the bromination of 1-methyl-1H-1,2,3-triazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromo substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The triazole ring can participate in oxidation or reduction reactions, leading to the formation of different oxidation states or reduced forms of the compound.

Coupling Reactions: The compound can be used in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include substituted triazoles with different functional groups replacing the bromo substituent.

Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used, leading to different oxidation states or reduced forms of the triazole ring.

Scientific Research Applications

2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The bromo substituent and acetic acid moiety can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

- However, the absence of bromine reduces electronegativity, which may lower binding affinity in halogen-bonding scenarios compared to the brominated analog . Molecular Weight: 203.20 g/mol vs. 246.07 g/mol for the brominated compound .

1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid (CAS: 845885-94-1) :

Modifications to the Acetic Acid Side Chain

- 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-2-methylpropanoic Acid (CAS: 1701721-08-5): Substitution of the acetic acid with a methylpropanoic acid group increases hydrophobicity (logP: ~1.5 vs. Molecular Weight: 248.08 g/mol .

- 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-3-methylbutanoic Acid (CAS: 1692044-61-3): The extended carbon chain (butanoic acid) further increases lipophilicity, which may influence pharmacokinetic properties such as metabolic stability .

Crystallographic and Structural Insights

- 2-(4-Ethoxycarbonyl-5-methyl-1H-1,2,3-triazol-1-yl)acetic Acid Monohydrate: Exhibits strong intermolecular O—H⋯N and O—H⋯O hydrogen bonds, forming double-layered structures parallel to the ab-plane. The bromine atom in the target compound could introduce halogen bonding, altering crystal packing compared to non-brominated analogs . Space Group: C2/c (monoclinic) vs. P2/c for brominated derivatives .

Biological Activity

2-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and other relevant activities.

The compound has the following chemical characteristics:

- Molecular Formula : C5H6BrN3O2

- Molecular Weight : 204.02 g/mol

- CAS Number : Not specified in the sources but related to the triazole class.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, compounds related to this compound have shown effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 45 µg/mL |

| K. pneumoniae | 30 µg/mL |

These results suggest comparable efficacy to standard antibiotics like ceftriaxone, which is crucial for developing new antibacterial agents in light of rising antibiotic resistance .

Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively. In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines.

Case Study : A study involving MCF-7 breast cancer cells demonstrated that treatment with a related triazole derivative resulted in a significant decrease in cell viability and increased lactate dehydrogenase (LDH) activity, indicating cytotoxic effects.

| Treatment Concentration | LDH Activity (U/L) | Cell Viability (%) |

|---|---|---|

| Control | 85.35 ± 4.2 | 100 |

| Treated (100 µM) | 521.77 ± 30.8 | 30 |

This study highlights the potential of triazole derivatives as anticancer agents through mechanisms that may involve cell cycle arrest and apoptosis induction .

Anti-inflammatory Activity

Triazole compounds also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α.

Research Findings :

In one study, compounds were tested for their inhibitory effects on IL-6 and TNF-α at a concentration of 10 µg/mL:

| Compound ID | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| Compound A | 89 | 78 |

| Compound B | 83 | 72 |

These findings suggest that triazole derivatives could be promising candidates for treating inflammatory diseases .

Mechanistic Insights

The mechanism by which these compounds exert their biological activity often involves interference with cellular signaling pathways or direct interaction with microbial targets. The presence of the triazole ring is critical for these interactions, allowing for diverse biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.